

ALRT1550: Application Notes and Protocols for Researchers

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Compound of Interest

Compound Name:	ALRT1550
CAS No.:	178600-20-9
Cat. No.:	B1667003

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For Researchers, Scientists, and Drug Development Professionals

Abstract

ALRT1550 is a potent and selective synthetic retinoid that acts as an agonist for the retinoic acid receptors (RARs). It has demonstrated significant anti-proliferative activity in various cancer cell lines and in vivo tumor models. This document provides detailed protocols for the synthesis of **ALRT1550**, along with summaries of its mechanism of action and preclinical data to support further research and drug development efforts.

Mechanism of Action

ALRT1550 is a selective agonist for the retinoic acid receptors (RARs), which are nuclear hormone receptors that function as ligand-activated transcription factors. Upon binding to RARs, **ALRT1550** induces a conformational change in the receptor, leading to the recruitment of coactivator proteins and the initiation of target gene transcription. The RARs typically form heterodimers with retinoid X receptors (RXRs) and bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes. The

activation of these genes leads to the regulation of cellular processes such as proliferation, differentiation, and apoptosis.[1][2]

Signaling Pathway Diagram



FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

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Caption: **ALRT1550** signaling pathway.

Preclinical Data

Binding Affinity

ALRT1550 exhibits high and selective binding affinity for the retinoic acid receptors (RARs) compared to the retinoid X receptors (RXRs).



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In Vitro Anti-proliferative Activity

ALRT1550 has demonstrated potent anti-proliferative effects in various cancer cell lines.



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In Vivo Efficacy: Human Oral Squamous Carcinoma Xenograft Model

Oral administration of **ALRT1550** significantly inhibited tumor growth in a dose-dependent manner in a nude mouse xenograft model using UMSCC-22B cells.



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Synthesis Protocol

The synthesis of **ALRT1550**, chemically known as (2E,4E,6E)-7-(3,5-di-tert-butylphenyl)-3-methylocta-2,4,6-trienoic acid, can be performed starting from commercially available 3,5-di-tert-butylbenzoic acid. The following is a representative protocol based on published literature.

Synthesis Workflow Diagram



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Caption: **ALRT1550** synthesis workflow.

Materials and Reagents

- 3,5-di-tert-butylbenzoic acid
- Oxalyl chloride
- N,O-Dimethylhydroxylamine hydrochloride
- Pyridine
- Dichloromethane (DCM)
- Diethyl ether
- Magnesium turnings
- Iodomethane-d3 (for labeled synthesis)
- Appropriate phosphonate ylide or phosphonium salt for chain extension
- Strong base (e.g., n-butyllithium, sodium hydride)
- Tetrahydrofuran (THF)
- Hydrochloric acid (HCl)
- Sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography
- Solvents for chromatography (e.g., hexanes, ethyl acetate)

Experimental Protocol

Step 1: Synthesis of the Weinreb Amide Precursor

- To a solution of 3,5-di-tert-butylbenzoic acid in dichloromethane (DCM), add oxalyl chloride dropwise at 0 °C.
- Stir the reaction mixture at room temperature for 2 hours.

- Remove the solvent under reduced pressure.
- Dissolve the resulting acid chloride in DCM and add it dropwise to a solution of N,O-dimethylhydroxylamine hydrochloride and pyridine in DCM at 0 °C.
- Allow the reaction to warm to room temperature and stir for 12 hours.
- Quench the reaction with water and extract the product with DCM.
- Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the Weinreb amide.

Step 2: Grignard Reaction to Form the Key Ketone Intermediate

- Prepare a Grignard reagent by adding a solution of the appropriate alkyl halide (e.g., iodomethane for the unlabeled synthesis) in diethyl ether to a suspension of magnesium turnings in diethyl ether.
- Add a solution of the Weinreb amide from Step 1 in diethyl ether to the Grignard reagent at 0 °C.
- Stir the reaction at room temperature for 3 hours.
- Quench the reaction with saturated aqueous ammonium chloride solution.
- Extract the product with diethyl ether.
- Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the ketone intermediate.

Step 3: Chain Extension to **ALRT1550**

- Prepare the appropriate phosphonate ylide by treating the corresponding phosphonate ester with a strong base (e.g., sodium hydride) in tetrahydrofuran (THF).

- Add a solution of the ketone intermediate from Step 2 in THF to the ylide solution at low temperature (e.g., -78 °C).
- Allow the reaction to slowly warm to room temperature and stir for 12 hours.
- Quench the reaction with water and extract the product with ethyl acetate.
- Wash the organic layer with brine, dry over sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the ester of **ALRT1550**.
- Hydrolyze the ester to the carboxylic acid (**ALRT1550**) using standard procedures (e.g., lithium hydroxide in THF/water).
- Acidify the reaction mixture with HCl and extract the product with ethyl acetate.
- Dry the organic layer, concentrate, and purify by recrystallization or column chromatography to obtain pure **ALRT1550**.

Note: This is a generalized protocol. Researchers should consult the primary literature for specific reaction conditions, stoichiometry, and characterization data. Safety precautions should be taken when handling all reagents, especially oxalyl chloride, strong bases, and flammable solvents. All reactions should be carried out in a well-ventilated fume hood.

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References

- [1. A novel retinoic acid receptor-selective retinoid, ALRT1550, has potent antitumor activity against human oral squamous carcinoma xenografts in nude mice - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)

- [2. Activity of ALRT 1550, a new retinoid, with interferon-gamma on ovarian cancer cell lines - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [3. medchemexpress.com \[medchemexpress.com\]](#)
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